molecular formula C12H15NO B14726779 1,6,7-Trimethyl-3,4-dihydroquinolin-2-one CAS No. 6278-44-0

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one

Cat. No.: B14726779
CAS No.: 6278-44-0
M. Wt: 189.25 g/mol
InChI Key: AQEIXHPZJLUWDL-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as core structures in various pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one can be synthesized through several methods. One common approach involves the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) followed by electrophilic substitution . This method provides a mild and efficient way to introduce various substituents to the quinolinone core.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
  • 6,7-Dimethoxy-3,4-dihydroquinolin-2-one
  • 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

Uniqueness

1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in medicinal chemistry and other fields .

Properties

CAS No.

6278-44-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,6,7-trimethyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C12H15NO/c1-8-6-10-4-5-12(14)13(3)11(10)7-9(8)2/h6-7H,4-5H2,1-3H3

InChI Key

AQEIXHPZJLUWDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC2)C

Origin of Product

United States

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